

Application Notes and Protocols for the Experimental Use of AM841

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Compound of Interest		
Compound Name:	AM841	
Cat. No.:	B15617668	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to AM841

AM841, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a potent synthetic cannabinoid receptor agonist. A key feature of **AM841** is its covalent and irreversible binding to the cannabinoid receptor type 1 (CB1), and it also exhibits activity at the CB2 receptor.[1][2][3] This interaction is mediated by the isothiocyanate group of **AM841**, which forms a covalent bond with a specific cysteine residue (Cys6.47) within the sixth transmembrane helix of the CB1 receptor.[1][4] This covalent binding leads to sustained receptor activation.

A significant characteristic of **AM841** for in vivo studies is its peripheral restriction. Following systemic administration, **AM841** shows very limited penetration into the brain, thereby minimizing the central nervous system (CNS) effects typically associated with CB1 receptor agonists, such as analgesia, hypothermia, or hypolocomotion.[2][5] This property makes **AM841** an invaluable tool for investigating the peripheral actions of the endocannabinoid system, particularly in the context of gastrointestinal (GI) motility and inflammatory processes. [2][6]

Chemical and Physical Properties

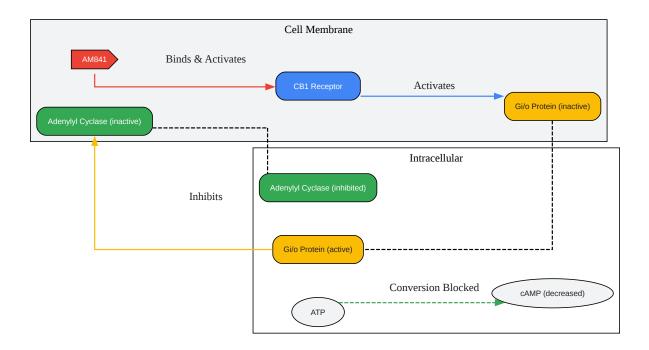


Property	Value
Molecular Formula	C26H39NO3S
Molecular Weight	445.66 g/mol
CAS Number	871978-21-1
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Mechanism of Action and Signaling Pathway

AM841 is a potent agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[8][9] Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[9][10][11]





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Figure 1. AM841 signaling pathway at the CB1 receptor.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for **AM841** from published studies.



Parameter	Receptor	Species/Syste m	Value	Reference
Ki	CB1	Human	~9 nM	[6]
EC50	CB1	Mouse (Upper GI Transit)	0.004 mg/kg	[2]
EC50	CB1	Mouse (Colonic Bead Expulsion)	0.03 mg/kg	[2]
Binding	CB1	Human	Covalent & Irreversible	[1]

Experimental Protocols Preparation of AM841 Stock Solutions

For In Vitro Assays:

- Prepare a stock solution of AM841 in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.
- For experiments, dilute the stock solution in the appropriate assay buffer to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.[12]

For In Vivo Administration:

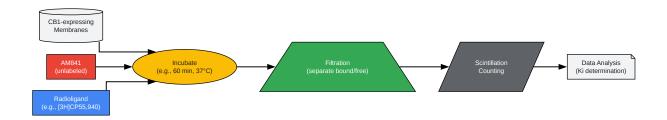
- For intraperitoneal (i.p.) injection in rodents, a common vehicle is a mixture of ethanol,
 Emulphor (or a similar surfactant like Tocrisolve), and saline. A typical formulation is 1:1:18 (ethanol:Emulphor:saline).
- First, dissolve the required amount of AM841 in ethanol.



- · Add the Emulphor and mix thoroughly.
- Add the saline solution dropwise while vortexing to form a stable emulsion.
- The final injection volume should be adjusted based on the animal's weight (e.g., 10 ml/kg for mice).

In Vitro Assays

This protocol is to determine the binding affinity (Ki) of **AM841** for the CB1 receptor. Due to its covalent nature, pre-incubation with **AM841** will result in a reduction of the maximum binding (Bmax) of a reversible radioligand.



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Figure 2. Workflow for a competitive radioligand binding assay.

Materials:

- Cell membranes expressing the CB1 receptor
- Radioligand (e.g., [3H]CP55,940)
- AM841
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4



- 96-well filter plates and vacuum manifold
- Scintillation fluid and counter

Procedure:

- In a 96-well plate, add 50 μL of assay buffer, 50 μL of radioligand at a concentration near its
 Kd, and 50 μL of varying concentrations of AM841.
- To initiate the binding, add 50 μ L of the membrane preparation (typically 10-20 μ g of protein per well).
- For non-specific binding, use a high concentration of a known non-radioactive CB1 agonist (e.g., 10 μM CP55,940).
- Incubate the plate at 37°C for 60-90 minutes.
- Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
- · Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, add scintillation fluid, and count the radioactivity.
- Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the G-protein activation following CB1 receptor stimulation by AM841.

Materials:

- Cell membranes expressing the CB1 receptor
- [35S]GTPyS
- GDP
- AM841
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4



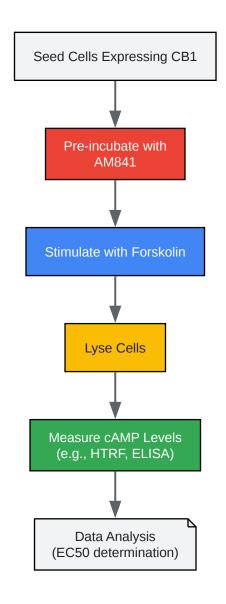
Unlabeled GTPyS for non-specific binding

Procedure:

- In a 96-well plate, add 25 μ L of assay buffer, 25 μ L of varying concentrations of **AM841**, and 50 μ L of the membrane suspension.
- Add 50 μ L of GDP to a final concentration of 10-100 μ M.
- Pre-incubate the plate at 30°C for 15 minutes.
- Initiate the reaction by adding 50 μL of [35S]GTPyS (final concentration 0.05-0.1 nM).[13]
- Incubate at 30°C for 60 minutes with gentle shaking.
- Terminate the reaction by rapid filtration and wash as described for the binding assay.
- Count the radioactivity and plot the specific binding against the logarithm of the **AM841** concentration to determine EC₅₀ and Emax values.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation.





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Figure 3. Workflow for a cAMP accumulation assay.

Materials:

- Cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1 cells)
- AM841
- Forskolin
- Phosphodiesterase inhibitor (e.g., IBMX)



cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

- Plate the cells in a 96- or 384-well plate and grow to confluency.
- Wash the cells with serum-free medium.
- Pre-incubate the cells with varying concentrations of AM841 in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
- Stimulate the cells with forskolin (a direct activator of adenylyl cyclase, typically 1-10 μ M) for 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
- Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the AM841 concentration to determine the EC₅₀.

In Vivo Experiment: Gastrointestinal Motility in Mice

This protocol describes the use of **AM841** to study its effects on GI transit in mice.

Materials:

- AM841
- Vehicle for in vivo administration
- Charcoal meal (e.g., 5% charcoal in 10% gum arabic) or a fluorescent marker.[14][15]
- Oral gavage needles

Procedure:

 Fast the mice for a short period (e.g., 3-4 hours) before the experiment, with free access to water.[16]



- Administer AM841 or vehicle via intraperitoneal (i.p.) injection. A typical dose range for AM841 is 0.01-1 mg/kg.[2][17]
- After a pre-treatment period (e.g., 30 minutes), administer the charcoal meal orally by gavage (typically 0.1-0.2 mL per mouse).
- After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
- Carefully dissect the small intestine from the pyloric sphincter to the cecum.
- Lay the intestine flat and measure the total length and the distance traveled by the charcoal meal.
- Calculate the intestinal transit as a percentage of the total length of the small intestine.
- Compare the transit in the **AM841**-treated groups to the vehicle-treated group.

Conclusion

AM841 is a powerful and unique tool for studying the cannabinoid system. Its covalent binding to the CB1 receptor allows for prolonged receptor activation, while its peripheral restriction makes it an ideal candidate for investigating the roles of peripheral cannabinoid receptors in various physiological and pathological processes, particularly in the gastrointestinal tract. The protocols provided here offer a starting point for researchers to effectively utilize **AM841** in their experimental designs. As with any experimental compound, appropriate optimization and control experiments are essential for robust and reproducible results.

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Methodological & Application





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